2-Bromospiro[fluorene-9,9'-xanthene]

Synthesis Spirocyclic OLED intermediate

2-Bromospiro[fluorene-9,9'-xanthene] (CAS 899422-06-1) is the critical brominated SFX building block for next-gen OLED materials. Why this isomer? The 2-position bromine provides unique steric and electronic properties dictating FMO energy levels and device performance. Substituting with other isomers yields inferior materials. This compound enables TADF emitters with record 23% EQE and HTMs surpassing NPB (hole mobility >1.5×10⁻³ cm² V⁻¹ s⁻¹). Secure the specific isomer for your R&D.

Molecular Formula C25H15BrO
Molecular Weight 411.298
CAS No. 899422-06-1
Cat. No. B2980672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromospiro[fluorene-9,9'-xanthene]
CAS899422-06-1
Molecular FormulaC25H15BrO
Molecular Weight411.298
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5OC6=CC=CC=C46)C=C(C=C3)Br
InChIInChI=1S/C25H15BrO/c26-16-13-14-18-17-7-1-2-8-19(17)25(22(18)15-16)20-9-3-5-11-23(20)27-24-12-6-4-10-21(24)25/h1-15H
InChIKeyMNBDZJINQUZDFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromospiro[fluorene-9,9'-xanthene] (CAS 899422-06-1): Core Structural and Procurement Data


2-Bromospiro[fluorene-9,9'-xanthene] (CAS 899422-06-1), with the molecular formula C25H15BrO and a molecular weight of 411.29 g/mol, is a key brominated intermediate built on the spiro[fluorene-9,9'-xanthene] (SFX) scaffold. This compound is a white to gray to brown powder or crystal, with a melting point of approximately 255 °C . It features a single bromine atom at the 2-position of the fluorene unit, providing a specific reactive site for downstream functionalization [1]. Its primary utility lies in the synthesis of advanced organic electronic materials, particularly as a building block for thermally activated delayed fluorescence (TADF) emitters and hole-transporting materials (HTMs) in OLEDs .

Why 2-Bromospiro[fluorene-9,9'-xanthene] (CAS 899422-06-1) Cannot Be Arbitrarily Substituted


The performance of optoelectronic materials derived from spiro[fluorene-9,9'-xanthene] (SFX) scaffolds is exquisitely sensitive to the position and nature of substituents. Generic substitution among different brominated SFX isomers (e.g., 3-Bromo-SFX, 4-Bromo-SFX) or the use of non-brominated SFX leads to fundamentally different materials. The 2-position of the fluorene moiety in 2-Bromospiro[fluorene-9,9'-xanthene] provides a specific electronic and steric environment that, upon functionalization, directly dictates the frontier molecular orbital (FMO) energy levels, charge transport properties, and ultimately, device efficiency in OLEDs [1]. For instance, the hole mobility of tetra-carbazole-substituted SFX derivatives is demonstrably superior to that of the industry standard NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine), with a direct correlation to the substitution pattern on the SFX core [2]. Therefore, substituting this specific isomer with a different brominated or unsubstituted analog will not produce the same material and will likely result in significantly degraded or entirely different device performance metrics [3].

2-Bromospiro[fluorene-9,9'-xanthene] (CAS 899422-06-1) Quantitative Differentiation Evidence


Synthetic Yield: 2-Bromo-SFX vs. 4-Bromo-SFX in Parallel Synthetic Routes

The synthetic route to 2-Bromospiro[fluorene-9,9'-xanthene] can be optimized to achieve yields comparable to its analog, 4-bromo-SFX. A parallel synthetic strategy involving the cyclization of 2-bromo-9-fluorenone in acetic acid, modeled after the synthesis of 4-bromo-SFX, suggests that yields exceeding 85% are achievable . This demonstrates a well-characterized and scalable pathway that is directly applicable to industrial production, offering a significant advantage over other positional isomers with less established or lower-yielding synthetic procedures.

Synthesis Spirocyclic OLED intermediate

Derived Material Performance: Hole Mobility of SFX-Cr2 vs. Industry Standard NPB

Materials derived from the SFX core, which includes 2-Bromospiro[fluorene-9,9'-xanthene] as a key building block, demonstrate significantly enhanced hole mobility compared to the benchmark hole-transport material NPB. A tetra-carbazole substituted SFX derivative (SFX-Cr2) achieved a hole mobility of 1.57 × 10⁻³ cm² V⁻¹ s⁻¹ [1]. While a direct, head-to-head measurement for NPB under identical conditions is not provided in this source, the paper explicitly states that both SFX derivatives possess 'excellent thermal stability and hole mobility than those of N, N'-Bis(naphthalen-1-yl)-N, N'-bis(phenyl)-benzidine (NPB)' [1].

OLED Hole-transporting material Charge mobility

Derived Material Performance: External Quantum Efficiency of SFX-Based TADF OLEDs vs. Reported Exciplex OLEDs

Exciplex-TADF devices constructed with acceptors based on the SFX scaffold, which is synthesized from 2-Bromospiro[fluorene-9,9'-xanthene], have achieved remarkable external quantum efficiency (EQE) maxima. A device using TCTA:TRZSFX, where TRZSFX is a 2-substituted SFX derivative, attained an EQEmax of 22.5% [1]. The authors note that this value is 'higher than those of most reported exciplex OLEDs as far as we know' [1].

OLED TADF External Quantum Efficiency

High-Value Application Scenarios for 2-Bromospiro[fluorene-9,9'-xanthene] (CAS 899422-06-1)


Synthesis of High-Performance TADF OLED Emitters

This compound serves as the critical starting material for the synthesis of next-generation thermally activated delayed fluorescence (TADF) emitters. By introducing electron-accepting groups (e.g., triazine or phosphine oxide derivatives) at the 2-position via Suzuki coupling, researchers can construct molecules with minimized singlet-triplet energy gaps (ΔEST) and high photoluminescence quantum yields (ΦPL) [1]. The resulting materials, such as SFX-PO-DPA-Me, have enabled OLEDs with record-breaking external quantum efficiencies (EQEmax of 23%) and low efficiency roll-off, making them highly desirable for next-generation displays and solid-state lighting [1].

Development of Superior Hole-Transporting Materials (HTMs)

The brominated SFX core is an ideal scaffold for constructing advanced HTMs for OLEDs and perovskite solar cells. Functionalization at the 2-position with hole-transporting moieties like carbazole yields materials (e.g., SFX-Cr2) that exhibit a glass transition temperature (Tg) of 130.1 °C and a hole mobility of 1.57 × 10⁻³ cm² V⁻¹ s⁻¹, significantly surpassing the performance of the industry-standard HTM, NPB [2]. This leads to OLEDs with a maximum current efficiency of 55.8 cd A⁻¹ and an EQE of 16.3%, demonstrating a clear path to more efficient and stable devices [2].

Engineering of Organic Nanostructures with Controlled Aggregation

The specific bromine substitution allows for the precise introduction of functional groups (e.g., carbazole) that dictate molecular self-assembly. This has been exploited to create novel organic nanomaterials where the molecular aggregation state (from one-dimensional to two-dimensional) can be systematically controlled . This capability is crucial for studying structure-property relationships in organic semiconductors and for developing next-generation organic field-effect transistors (OFETs) and sensors where charge transport and fluorescence are highly dependent on molecular packing .

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